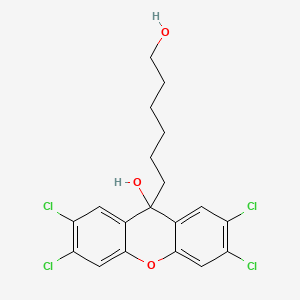
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the xanthene family, characterized by a tricyclic aromatic structure. The presence of multiple chlorine atoms and a hydroxyhexyl group makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL typically involves multiple steps, starting with the chlorination of xanthene derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chlorine atoms, leading to dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyhexyl group enable it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their functions. The xanthene core may also contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7-Tetrachloro-9H-xanthene: Lacks the hydroxyhexyl group, making it less versatile in certain applications.
9-(6-Hydroxyhexyl)-9H-xanthene:
Uniqueness
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL stands out due to its combination of chlorine atoms and a hydroxyhexyl group, providing a unique set of chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
651034-75-2 |
|---|---|
Formule moléculaire |
C19H18Cl4O3 |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
2,3,6,7-tetrachloro-9-(6-hydroxyhexyl)xanthen-9-ol |
InChI |
InChI=1S/C19H18Cl4O3/c20-13-7-11-17(9-15(13)22)26-18-10-16(23)14(21)8-12(18)19(11,25)5-3-1-2-4-6-24/h7-10,24-25H,1-6H2 |
Clé InChI |
LJOOWGYWYAGFBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3C2(CCCCCCO)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


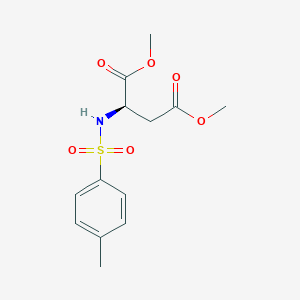
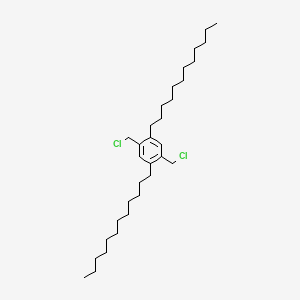

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
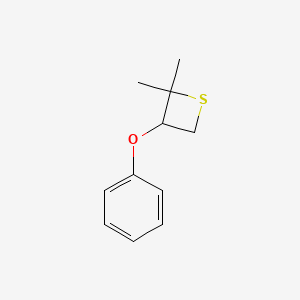
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
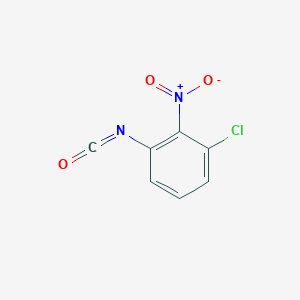

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
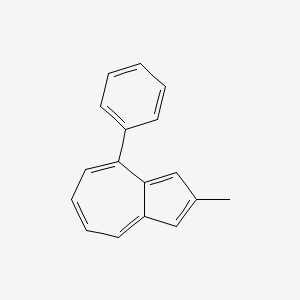
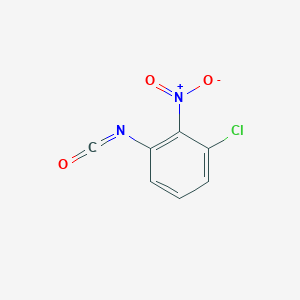
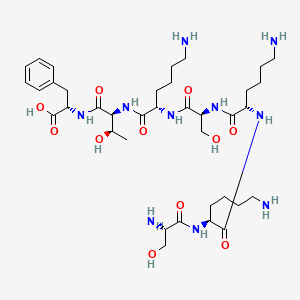

![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
